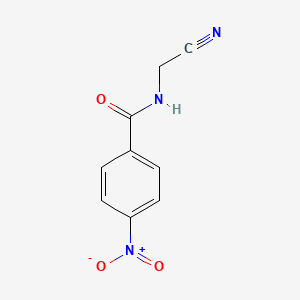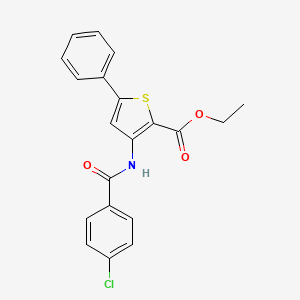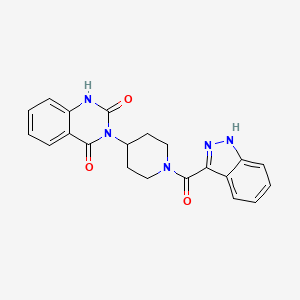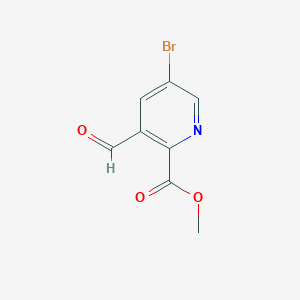
N-(cyanomethyl)-4-nitrobenzamide
Overview
Description
N-(cyanomethyl)-4-nitrobenzamide, also known as NCB, is a chemical compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide. The compound has been used in a variety of scientific applications, including as a fluorescent probe, as a ligand for metal ions, and as a precursor for the synthesis of other compounds.
Scientific Research Applications
Synthesis and Characterization in Metal Complexes
N-(cyanomethyl)-4-nitrobenzamide and its derivatives have been utilized in the synthesis and characterization of metal complexes. Studies have focused on nickel and copper metal complexes, where this compound acts as a ligand. These complexes were characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry. The structural analysis revealed the formation of neutral complexes of specific types, such as [ML2], indicating the ligand's ability to bind in a bidentate manner with metals (Saeed, Rashid, Ali, & Hussain, 2010).
Nanoparticle Synthesis
This compound derivatives have been used in the synthesis of nanoparticles, particularly nickel sulfide nanocrystals. These nanocrystals were synthesized through thermolysis using nickel(II) complexes of the compound as precursors. Characterization of these nanocrystals included techniques such as X-ray powder diffraction and transmission electron microscopy, showcasing their potential in materials science and nanotechnology applications (Saeed et al., 2013).
Chemical Vapor Deposition for Thin Films
Nickel(II) complexes of this compound derivatives have been used as precursors in the chemical vapor deposition process to create nanostructured thin films. These films, made of nickel sulfide, were characterized using various methods, including scanning electron microscopy and atomic force microscopy. This application demonstrates the compound's role in advanced material synthesis and its potential in various industrial applications (Saeed, Rashid, Malik, O’Brien, & Wong, 2013).
Catalysis in Organic Reactions
This compound derivatives have been utilized in the synthesis of cyclometalated complexes of rhodium, iridium, and ruthenium. These complexes were used as catalysts in C–H bond functionalization reactions, demonstrating their potential in facilitating various organic synthesis processes (Zhou, Li, Li, Song, & Wang, 2018).
Preformulation and Formulation Development in Pharmaceuticals
In pharmaceutical research, this compound derivatives have been explored in the preformulation and formulation development of bioactive compounds. Studies have investigated the chemical behavior, physicochemical properties, and the impact of formulation variables on these compounds. This research is critical in the development of new medicinal substances and their potential applications in therapeutic treatments (Sena et al., 2017).
properties
IUPAC Name |
N-(cyanomethyl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c10-5-6-11-9(13)7-1-3-8(4-2-7)12(14)15/h1-4H,6H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCPWDNADRIBGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-methyl-6-oxopyran-4-yl) (E)-3-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]prop-2-enoate](/img/structure/B3014866.png)

![6-chloro-5-methyl-N-[2-(pyridin-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B3014868.png)

![4-((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile](/img/structure/B3014872.png)

![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B3014874.png)

![Methyl 5-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-2,4-difluorobenzoate](/img/structure/B3014878.png)
![4-benzoyl-1-[4-(tert-butyl)benzyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B3014881.png)
![(E)-5-((E)-2-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)ethylidene)-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3014882.png)

![2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)-N,N-diethylacetamide](/img/structure/B3014885.png)
![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B3014886.png)